4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with various functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cdk2/cyclin a2 .
Mode of Action
It’s suggested that similar compounds provide atp-competitive, nano-molar inhibition with selectivity for certain kinases .
Biochemical Pathways
Similar compounds have been reported to modulate biomarkers of signaling through pkb in vivo .
Pharmacokinetics
Similar compounds have been reported to have low oral bioavailability due to metabolism in vivo .
Result of Action
Similar compounds have been reported to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenated intermediates, nucleophiles like amines or thiols, in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrimido[4,5-d]pyrimidine: Structurally similar and used in medicinal chemistry for its diverse biological activities.
Uniqueness
4,5-dimethyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-12-8-16-17(24-12)18(22-11-21-16)25-6-4-15(5-7-25)9-26-19-13(2)14(3)20-10-23-19/h8,10-11,15,24H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOCXDXVXZCIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)COC4=NC=NC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.